4-(3,3-difluorocyclobutyl)-N-methylbenzamide
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Overview
Description
4-(3,3-Difluorocyclobutyl)-N-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorocyclobutyl group attached to a benzamide moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
The synthesis of 4-(3,3-difluorocyclobutyl)-N-methylbenzamide typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This intermediate can be transformed into various derivatives, including carboxylic acids, amines, alcohols, azides, and trifluoroborate ketones . The preparation of 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone can be achieved through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether .
Chemical Reactions Analysis
4-(3,3-Difluorocyclobutyl)-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be employed to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
4-(3,3-Difluorocyclobutyl)-N-methylbenzamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-difluorocyclobutyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to block the action of enzymes such as glycolate oxidase, which plays a role in the oxalate synthetic pathway . This inhibition can lead to therapeutic effects in conditions like primary hyperoxaluria.
Comparison with Similar Compounds
4-(3,3-Difluorocyclobutyl)-N-methylbenzamide can be compared with other similar compounds, such as:
(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl group but differs in its functional groups and applications.
3,3-Difluorocyclobutanecarboxylic acid: Another related compound used as an intermediate in various synthetic routes.
(4-Bromophenyl)(3,3-difluorocyclobutyl)methanone: This compound features a bromophenyl group and is used in different chemical reactions.
Properties
Molecular Formula |
C12H13F2NO |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
4-(3,3-difluorocyclobutyl)-N-methylbenzamide |
InChI |
InChI=1S/C12H13F2NO/c1-15-11(16)9-4-2-8(3-5-9)10-6-12(13,14)7-10/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI Key |
QUADMRDJEWCLSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CC(C2)(F)F |
Origin of Product |
United States |
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